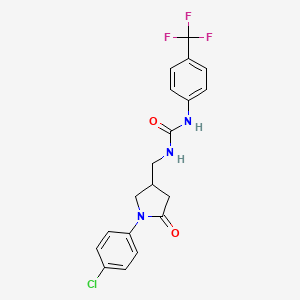![molecular formula C13H17ClN2O3 B2615241 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride CAS No. 2034462-31-0](/img/structure/B2615241.png)
2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride is a complex chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound features a fused ring system combining pyrido and diazocine rings, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the pyrido-diazocine core through cyclization reactions.
Functionalization of the ring system to introduce the oxo and hydro groups.
Attachment of the acetic acid moiety via condensation reactions.
Conversion to the hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound requires robust methodologies to ensure consistency and scalability. Common techniques involve:
Batch reactors for precise temperature and pressure control.
Catalysts to increase reaction efficiency.
Purification steps such as recrystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can modify the oxidation state of specific atoms within the molecule.
Substitution: : Functional groups can be replaced under suitable conditions.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminium hydride.
Substituting agents including halogens and organometallic compounds. Conditions often involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products depend on the type of reaction:
Oxidation: : Formation of additional oxo derivatives.
Reduction: : Conversion to fully saturated or partially reduced forms.
Substitution: : Introduction of new functional groups, enhancing reactivity.
科学研究应用
This compound holds significant potential in various scientific domains:
Chemistry: : As an intermediate in synthetic organic chemistry.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential pharmaceutical applications due to its bioactive properties.
Industry: : Used in the development of novel materials and catalysts.
作用机制
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Its unique structure allows it to bind selectively, modulating activity and resulting in desired biochemical outcomes.
相似化合物的比较
Similar Compounds
2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid
2-(8-oxo-6H-pyrido[1,2-a][1,5]diazocine-3(2H,4H,8H)-yl)acetic acid
3-(8-oxo-5,6-dihydro-1H-pyrido[1,2-a][1,5]diazocin-3-yl)acetic acid
Highlighting Uniqueness
This compound's specific oxo and acetic acid groups confer unique reactivity and potential bioactivity compared to similar structures. Its fused ring system adds to its stability and versatility in chemical applications.
So there you have it: a comprehensive dive into the world of 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride! What’s next on the agenda?
属性
IUPAC Name |
2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-12-3-1-2-11-10-4-9(6-15(11)12)5-14(7-10)8-13(17)18;/h1-3,9-10H,4-8H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMGFNYPJLPMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dimethylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2615158.png)
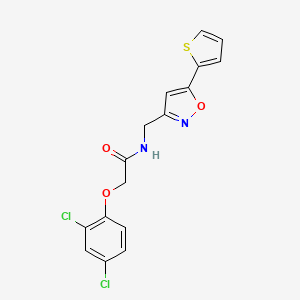
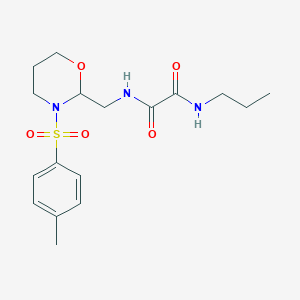
![6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2615164.png)
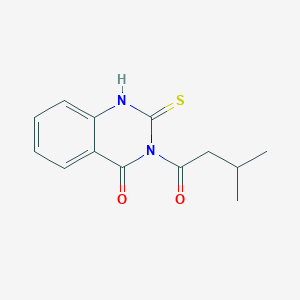

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615170.png)
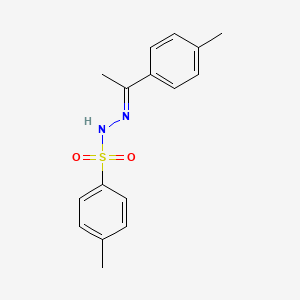
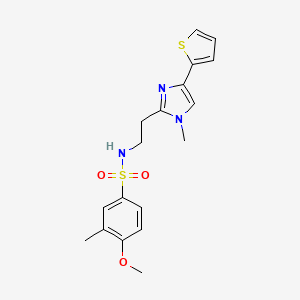

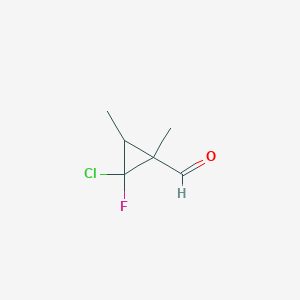
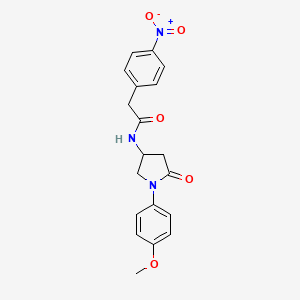
![2-Methylsulfanyl-3-p-tolyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene-8-carboxylic acid tert-butyl ester](/img/structure/B2615179.png)
